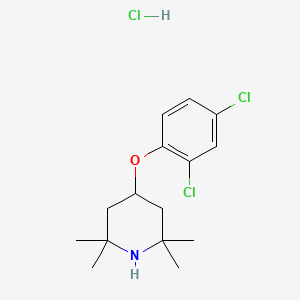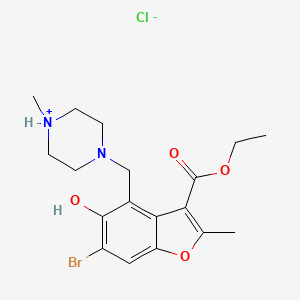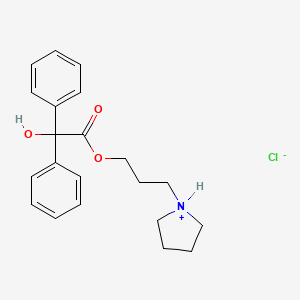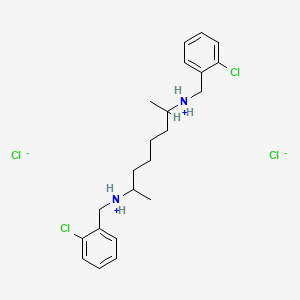
N,N'-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N,N’-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride involves the reaction of hexamethylenediamine with o-chlorobenzyl chloride in the presence of a suitable base . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N,N’-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N’-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride has shown promise in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to exert its effects by modulating the activity of certain enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N’-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride can be compared with other similar compounds, such as:
N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride: This compound has a similar structure but with a shorter carbon chain.
N,N’-Bis(o-chlorobenzyl)-1,7-heptanediamine: This compound has a longer carbon chain compared to N,N’-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride.
N,N’-Bis[(2-chlorobenzyl)disulfanyl]ethanediamide: This compound contains disulfide linkages instead of the hexanediamine backbone.
The uniqueness of N,N’-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride lies in its specific structure and the resulting chemical and biological properties .
Properties
CAS No. |
7165-63-1 |
|---|---|
Molecular Formula |
C22H32Cl4N2 |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl-[7-[(2-chlorophenyl)methylazaniumyl]octan-2-yl]azanium;dichloride |
InChI |
InChI=1S/C22H30Cl2N2.2ClH/c1-17(25-15-19-11-5-7-13-21(19)23)9-3-4-10-18(2)26-16-20-12-6-8-14-22(20)24;;/h5-8,11-14,17-18,25-26H,3-4,9-10,15-16H2,1-2H3;2*1H |
InChI Key |
DLQDGZNPWADSOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(C)[NH2+]CC1=CC=CC=C1Cl)[NH2+]CC2=CC=CC=C2Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


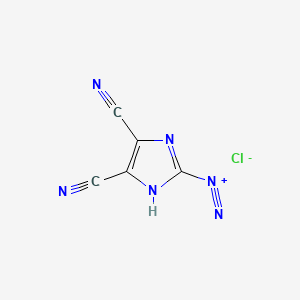
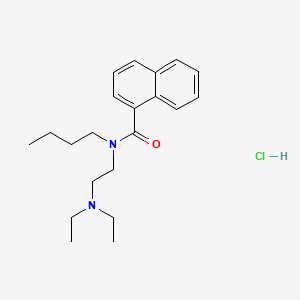
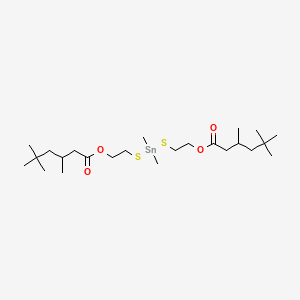
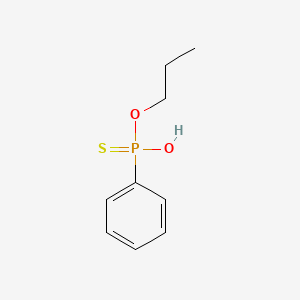

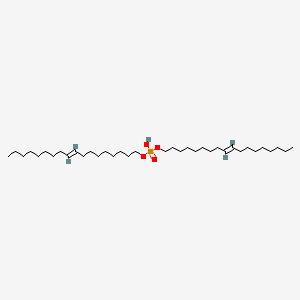
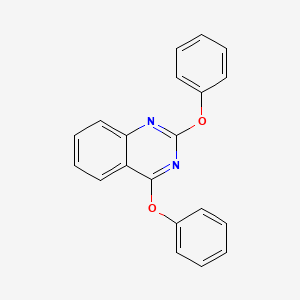
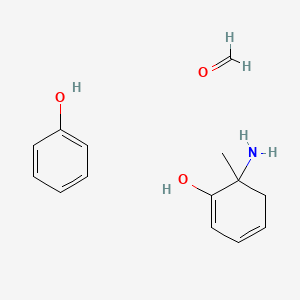
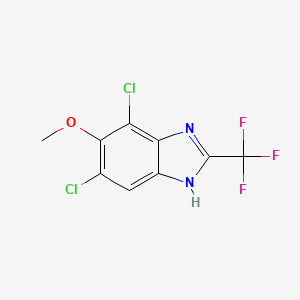
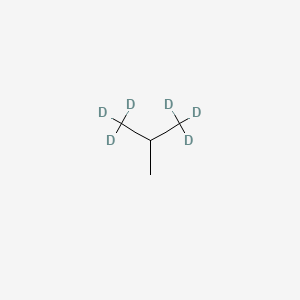
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
